

# Initial safety and tolerability profile of Zovodotin from Phase 1 trials

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

|                |           |
|----------------|-----------|
| Compound Name: | Zovodotin |
| Cat. No.:      | B15601892 |

[Get Quote](#)

An In-depth Technical Guide on the Initial Safety and Tolerability Profile of **Zovodotin** from Phase 1 Trials

## Introduction

Zanidatamab **zovodotin** (also known as ZW49) is an investigational antibody-drug conjugate (ADC) currently under evaluation for the treatment of HER2-expressing solid tumors.<sup>[1][2]</sup> It is constructed from the humanized bispecific antibody zanidatamab, which targets two distinct epitopes on the HER2 receptor, and a proprietary auristatin cytotoxic payload.<sup>[3][4][5]</sup> The antibody and payload are connected via a protease-cleavable linker.<sup>[1][3]</sup> This design facilitates dual HER2 signal blockade, receptor clustering, and potent delivery of the cytotoxic agent to tumor cells.<sup>[5]</sup> This document provides a detailed overview of the initial safety and tolerability data from the first-in-human Phase 1 clinical trial (NCT03821233) of **zovodotin**.<sup>[1][3]</sup>

## Mechanism of Action

**Zovodotin**'s mechanism of action is multifaceted. The bispecific antibody component, zanidatamab, binds to two non-overlapping domains (extracellular domains 2 and 4) of the HER2 receptor on the surface of cancer cells.<sup>[1][5]</sup> This biparatopic binding is designed to enhance receptor internalization.<sup>[5]</sup> Following internalization into the cell via an endosome, the ADC is trafficked to the lysosome. Inside the lysosome, the cleavable linker is proteolytically degraded, releasing the auristatin payload.<sup>[1][5]</sup> The released cytotoxic agent then disrupts the microtubule network within the cell, leading to cell cycle arrest and ultimately, apoptosis (programmed cell death).



[Click to download full resolution via product page](#)

**Caption:** Mechanism of Action of **Zovodotin**.

# Experimental Protocols: Phase 1 Trial

## (NCT03821233)

The initial safety and tolerability of **zovodotin** were evaluated in a first-in-human, open-label, multicenter Phase 1 study.[5][6] The trial was designed with two primary parts: a dose-escalation phase and a dose-expansion phase.[1][3]

### Primary Objectives:

- To characterize the safety and tolerability profile of **zovodotin**.[1][6]
- To determine the maximum tolerated dose (MTD) and/or the recommended Phase 2 dose (RP2D).[1][3][6]

### Secondary Objectives:

- To evaluate the pharmacokinetic (PK) parameters.[3]
- To assess the preliminary antitumor activity per RECIST 1.1 criteria.[3]

**Patient Population:** The study enrolled patients with locally advanced (unresectable) or metastatic HER2-expressing or -amplified solid cancers who had progressed on existing approved therapies.[1][5] Eligible patients were required to have an ECOG performance status of 0 or 1.[1] For certain cohorts, prior treatment with agents like trastuzumab, pertuzumab, and fam-trastuzumab deruxtecan (T-DM1) was mandatory.[1] The trial included a diverse range of cancers, with gastric (35%) and breast (15%) being the most common.[3]

**Trial Design and Dosing:** The dose-escalation phase utilized a classic 3+3 design to evaluate different intravenous (IV) dosing schedules and levels.[1][3] The schedules investigated included weekly (QW), every two weeks (Q2W), and every three weeks (Q3W) regimens.[3] Based on the safety, tolerability, and activity data from this phase, specific doses and schedules were selected for the dose-expansion phase to further evaluate these parameters in specific tumor types.[1][3]



[Click to download full resolution via product page](#)

**Caption:** Phase 1 Trial Workflow for **Zovodotin**.

## Safety and Tolerability Profile

As of a December 19, 2022 data cutoff, 66 patients had been treated in the selected dose escalation and expansion cohorts (1.25 mg/kg QW, 1.5 mg/kg QW, and 2.5 mg/kg Q3W).[3] The overall safety profile of **zovodotin** was found to be manageable.[1][4][6]

## Treatment-Related Adverse Events (TRAEs)

The majority of TRAEs were Grade 1 or 2 in severity.[2][4] The overall incidence of TRAEs was 91%.<sup>[3]</sup> The most frequently reported TRAEs ( $\geq 20\%$ ) were keratitis (inflammation of the cornea), alopecia (hair loss), and diarrhea.<sup>[3]</sup> No treatment-related deaths or cases of interstitial lung disease (ILD)/pneumonitis were reported.<sup>[1][3]</sup>

Table 1: Summary of Common Treatment-Related Adverse Events (TRAEs)

| Adverse Event | Incidence (Any Grade) | Reference |
|---------------|-----------------------|-----------|
| Keratitis     | 44%                   | [3]       |
| Alopecia      | 26%                   | [3]       |
| Diarrhea      | 24%                   | [3]       |

Data from selected cohorts (n=66) as of Dec 19, 2022.<sup>[3]</sup>

Grade 3 or higher TRAEs occurred in 21% of patients, with serious TRAEs reported in 6% of patients.<sup>[3]</sup> Grade 4 events were infrequent and included infusion-related reaction and decreased neutrophil count.<sup>[2][4]</sup>

## Dose-Limiting Toxicities (DLTs)

Seven DLTs were observed across the dose-escalation cohorts.<sup>[3]</sup> These toxicities were crucial in guiding dose selection. Notably, the 1.5 mg/kg QW regimen was closed due to the frequency of DLTs and necessary dose modifications.<sup>[3]</sup> The maximum tolerated dose (MTD) was not reached in the study.<sup>[1][6]</sup>

Table 2: Observed Dose-Limiting Toxicities (DLTs)

| Dosing Regimen | Number of DLTs | DLT Event Description                                              | Reference |
|----------------|----------------|--------------------------------------------------------------------|-----------|
| 1.75 mg/kg QW  | 1              | Grade 2 Keratitis                                                  | [1]       |
| 1.5 mg/kg QW   | 4              | 3 x Grade 2 Keratitis,<br>1 x Grade 3 Diarrhea                     | [3]       |
| 1.25 mg/kg QW  | 2              | Grade 3 Blurred<br>Vision, Grade 3<br>Infusion-Related<br>Reaction | [3]       |

| 2.5 mg/kg Q3W | 1 | Grade 2 Keratitis | [1][3] |

## Recommended Phase 2 Dose (RP2D)

Based on a comprehensive evaluation of the safety, tolerability, pharmacokinetic, and preliminary efficacy data, the 2.5 mg/kg Q3W regimen was selected as the RP2D for further clinical development.[3] This regimen demonstrated a manageable safety profile and encouraging antitumor activity in heavily pretreated patients.[3][6]

Table 3: Safety Profile Comparison of Key Regimens

| Metric                           | 1.25 mg/kg QW<br>(n=18) | 1.5 mg/kg QW<br>(n=18) | 2.5 mg/kg Q3W<br>(n=30) | Reference |
|----------------------------------|-------------------------|------------------------|-------------------------|-----------|
| Any-Grade<br>TRAE<br>Incidence   | 78% (14/18)             | 100% (18/18)           | 93% (28/30)             | [3]       |
| Dose Reductions<br>due to TRAEs  | -                       | -                      | 21% (overall)           | [1]       |
| Discontinuations<br>due to TRAEs | -                       | -                      | 8 patients<br>(overall) | [3]       |
| Serious TRAEs                    | -                       | -                      | 6% (overall)            | [3]       |

Data as of Dec 19, 2022.[\[3\]](#) Some data points are for the overall population as specific cohort breakdowns were not available.

## Conclusion

The initial data from the Phase 1 trial of **zovodotin** (ZW49) indicate a manageable safety and tolerability profile in patients with heavily pretreated HER2-positive solid cancers.[\[1\]](#)[\[2\]](#) The most common treatment-related adverse events were keratitis, alopecia, and diarrhea, which were mostly low-grade.[\[3\]](#) Dose-limiting toxicities, primarily ocular, were identified and informed the selection of the recommended Phase 2 dose.[\[3\]](#) The regimen of 2.5 mg/kg administered every three weeks was identified as the RP2D, demonstrating a favorable balance of safety and preliminary antitumor activity, supporting its continued investigation in further clinical trials.[\[3\]](#)

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [onclive.com](#) [onclive.com]
- 2. Zymeworks Announces Release of ESMO Abstract for Phase 1 Study of Zanidatamab Zovodotin (ZW49) in Solid Cancers | Zymeworks Inc. [ir.zymeworks.com]
- 3. [aacrjournals.org](#) [aacrjournals.org]
- 4. [adcreview.com](#) [adcreview.com]
- 5. [adcreview.com](#) [adcreview.com]
- 6. [firstwordpharma.com](#) [firstwordpharma.com]
- To cite this document: BenchChem. [Initial safety and tolerability profile of Zovodotin from Phase 1 trials]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15601892#initial-safety-and-tolerability-profile-of-zovodotin-from-phase-1-trials\]](https://www.benchchem.com/product/b15601892#initial-safety-and-tolerability-profile-of-zovodotin-from-phase-1-trials)

---

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)